GNE-131
Overview
Description
GNE-131 is a potent and selective hNaV1.7 inhibitor (Na V1.7 IC50 = 3 nM) for the treatment of pain . It has shown excellent potency, good in vitro metabolic stability, and low in vivo clearance in mouse, rat, and dog .
Synthesis Analysis
Based on the facts that many reported Nav1.7-selective inhibitors contain aryl sulfonamide fragments, a series of compounds with ethanoanthracene and aryl sulfonamide moieties were designed and synthesized . Among those compounds, GNE-131, with an innovative acyl group replacing a triazole group and a large hydrophobic adamantyl group as its side chain, showed good in vivo efficacy .Molecular Structure Analysis
The molecular formula of GNE-131 is C23H30N4O3S . It has an innovative acyl group replacing a triazole group and a large hydrophobic adamantyl group as its side chain .Chemical Reactions Analysis
GNE-131 shows moderate clearance in human liver microsomes and excellent functional activity against human NaV1.7 . It also shows low in vivo clearance in mouse, rat, and dog .Physical And Chemical Properties Analysis
The molecular weight of GNE-131 is 442.57 . It has 5 hydrogen bond acceptors .Scientific Research Applications
Medical Applications :
- Cancer Therapy : I-131 is effective in treating differentiated papillary and follicular cancers of the thyroid gland. It targets thyroid cells and can cause dose-related damage to salivary gland parenchyma, leading to various complications (Mandel & Mandel, 2003).
- Combined Radio- and Photothermal Therapy : I-131 labeled reduced graphene oxide has shown promise in cancer treatment, enhancing cellular uptake and improving radio-therapeutic efficacy against cancer cells. It facilitates nuclear imaging-guided combined radiotherapy and photothermal therapy (Chen et al., 2015).
- Targeted SPECT Imaging and Radiotherapy : I-131 labeled multifunctional dendrimers have been developed for targeted single-photon emission computed tomography (SPECT) imaging and radiotherapy of tumors, showing potential for different cancer types (Zhu et al., 2015).
- Radioprotection and Antimutagenic Activities : Beta-carotene has demonstrated radioprotective and antimutagenic activity against the biological effects of I-131 in Wistar rats, suggesting potential for human health protection (Berti et al., 2014).
Environmental Applications :
- Atmospheric Removal Times : Research following the Fukushima Dai-ichi nuclear accident provided estimates for the atmospheric removal times of aerosol-bound radionuclides like I-131, crucial for air quality and climate model predictions (Kristiansen et al., 2012).
Production and Research :
- Production Techniques : Studies have explored efficient methods for producing I-131 using research reactors, which is essential for medical and research applications (Achoribo et al., 2012).
Nuclear Medicine Guidelines :
- Guidelines for Therapy : Comprehensive guidelines have been established for using I-131 in medical treatments, particularly for neuro-ectodermal tumors (Giammarile et al., 2008).
Safety And Hazards
properties
IUPAC Name |
N-[7-(1-adamantylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl]cyclopropanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S/c28-31(29,18-3-4-18)26-22-25-24-21-8-20(19(12-27(21)22)17-1-2-17)30-13-23-9-14-5-15(10-23)7-16(6-14)11-23/h8,12,14-18H,1-7,9-11,13H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPERPEQIXLOVIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=NN=C3NS(=O)(=O)C4CC4)C=C2OCC56CC7CC(C5)CC(C7)C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[7-(1-adamantylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl]cyclopropanesulfonamide |
Citations
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